molecular formula C9H7FN2 B2961088 4-Fluoroquinolin-8-amine CAS No. 1416439-07-0

4-Fluoroquinolin-8-amine

Cat. No.: B2961088
CAS No.: 1416439-07-0
M. Wt: 162.167
InChI Key: GRRZTDKGDSZUPQ-UHFFFAOYSA-N
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Description

4-Fluoroquinolin-8-amine is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 4-position and an amine group at the 8-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroquinolin-8-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques such as continuous flow reactors to ensure efficient and consistent production. These methods often require stringent control of reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced amine derivatives .

Scientific Research Applications

4-Fluoroquinolin-8-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluoroquinolin-8-amine exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit bacterial enzymes or interfere with DNA replication processes. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets, increasing its efficacy .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the amine group allows for versatile chemical modifications and enhances its potential for various applications .

Properties

IUPAC Name

4-fluoroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRZTDKGDSZUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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